N-(2-(thiophen-3-yl)benzyl)pyrazine-2-carboxamide
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Overview
Description
“N-(2-(thiophen-3-yl)benzyl)pyrazine-2-carboxamide” is a pyrazinamide analogue . Pyrazinamide is a crucial first-line drug for tuberculosis treatment, therefore their analogues are interesting in organic synthesis .
Chemical Reactions Analysis
The synthesis of pyrazinamide analogues involves chemical reactions with pyrazine-2-carboxylic acids and amines . The type of amine (aliphatic vs aromatic), substitution pattern, and number of substituents on the aromatic amines can affect the yield of the pyrazine-2-carboxamides and the reaction time .Scientific Research Applications
Antibacterial Activity
The compound has been studied for its potential in creating new antibacterial agents. Research indicates that derivatives of this compound show promise against bacterial strains .
Structural Investigation
Studies have been conducted on the structural aspects of this compound, including crystal structure determination, which is crucial for understanding its interactions at the molecular level .
Anti-tubercular Agents
There is ongoing research into the use of this compound as an anti-tubercular agent, particularly in the treatment of active tuberculosis (TB) .
Biological Activity
Thiophene-based analogs, such as our compound of interest, are being explored for a variety of biological effects due to their potential as biologically active compounds .
Fungicidal Activity
Research has also been conducted on the fungicidal activity of thiophene derivatives, with some showing promise as lead compounds for further development against crop diseases .
Therapeutic Importance
Compounds containing the thiophene nucleus have shown a range of therapeutic activities, including anti-inflammatory properties and potential use in treating conditions like Alzheimer’s disease .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It is known that similar compounds exhibit significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have been shown to have anti-tubercular activity , suggesting they may interfere with the biochemical pathways essential for the survival and replication of Mycobacterium tuberculosis.
Result of Action
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may inhibit the growth and replication of this bacterium.
properties
IUPAC Name |
N-[(2-thiophen-3-ylphenyl)methyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-16(15-10-17-6-7-18-15)19-9-12-3-1-2-4-14(12)13-5-8-21-11-13/h1-8,10-11H,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGGUWMZMTUGLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=NC=CN=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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